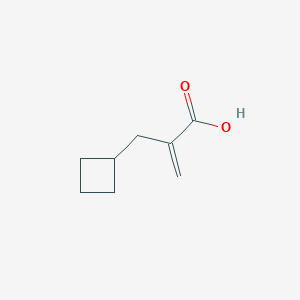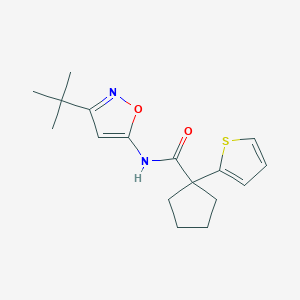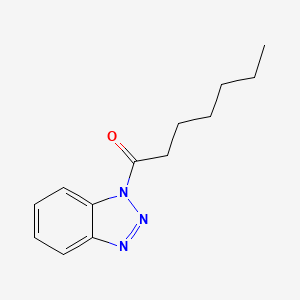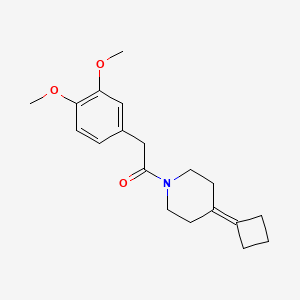
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of pyrrolidine, oxadiazole, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetic acid moiety enhances its chemical stability and reactivity.
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon , which leads to the secretion of the incretin GLP-1 and the lowering of blood glucose and insulin levels . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Analyse Biochimique
Biochemical Properties
EN300-7562753 has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in metabolic and inflammatory diseases, making EN300-7562753 a potential therapeutic agent . The compound interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
The interaction of EN300-7562753 with GPBAR1 influences various cellular processes. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of EN300-7562753 involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxamic acid precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their biological activity and are used in various medicinal applications.
Trifluoroacetic acid derivatives: These compounds are known for their stability and are used in various industrial applications.
Uniqueness
3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is unique due to the combination of its structural features, which confer enhanced stability, reactivity, and potential bioactivity. The presence of the trifluoroacetic acid moiety further distinguishes it from other similar compounds, providing additional chemical and biological advantages.
Propriétés
IUPAC Name |
3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUGAZAXRJYNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411255-45-1 |
Source


|
| Record name | 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938217.png)
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)
![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)



![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)


![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
